molecular formula C17H16N4O2 B2887257 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide CAS No. 899990-57-9

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide

Cat. No.: B2887257
CAS No.: 899990-57-9
M. Wt: 308.341
InChI Key: ISUIABOIZNHIML-UHFFFAOYSA-N
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Description

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide is a synthetic organic compound with the molecular formula C17H16N4O2 and a molecular weight of 308.341 g/mol. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, making it of significant interest in various fields of scientific research.

Scientific Research Applications

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Future Directions

Indole-containing compounds, such as “4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide”, have diverse pharmacological activities and are a promising scaffold for the discovery and development of potential anti-tubercular agents . Future research could focus on exploring the potential of these compounds in various therapeutic applications, including cancer and tuberculosis treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with an appropriate amine to form the corresponding amide. This intermediate is then reacted with an isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the optimization of reaction conditions to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction can produce various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylic acid derivatives: These compounds share the indole core structure and exhibit similar biological activities.

    Benzamide derivatives: Compounds with the benzamide group also show comparable chemical reactivity and biological properties.

Uniqueness

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide is unique due to the combination of the indole and benzamide moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(1-methylindol-3-yl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-10-14(13-4-2-3-5-15(13)21)20-17(23)19-12-8-6-11(7-9-12)16(18)22/h2-10H,1H3,(H2,18,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIABOIZNHIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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